

Performance comparison of N,N-Dimethyloctanamide in different pesticide formulations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Dimethyloctanamide*

Cat. No.: *B075486*

[Get Quote](#)

Performance Showdown: N,N-Dimethyloctanamide in Modern Pesticide Formulations

An In-depth Comparison for Researchers and Formulation Scientists

In the competitive landscape of agrochemical formulation, the quest for solvents and adjuvants that enhance efficacy, improve stability, and ensure safety is paramount. **N,N-Dimethyloctanamide**, a versatile amide solvent, has emerged as a high-performance alternative to traditional aromatic solvents. This guide provides a comprehensive comparison of **N,N-Dimethyloctanamide**'s performance in various pesticide formulations, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their formulation development.

Executive Summary

N,N-Dimethyloctanamide distinguishes itself through its excellent solvency power for a wide range of active ingredients, its ability to act as a synergist to enhance insecticidal efficacy, and its contribution to the formation of stable emulsions. These attributes position it as a valuable component in modern, high-performance pesticide formulations. This guide will delve into the

quantitative performance of **N,N-Dimethyloctanamide** in comparison to other commonly used solvents and adjuvants, providing a clear, data-driven overview of its benefits.

Physicochemical Properties: A Comparative Overview

A solvent's fundamental physical and chemical properties dictate its suitability for a given formulation. **N,N-Dimethyloctanamide** possesses a favorable profile compared to many conventional solvents.

Property	N,N-Dimethyloctanamide	Aromatic Solvents (e.g., Xylene)
Appearance	Colorless transparent liquid ^[1]	Colorless liquid
Molecular Formula	C10H21NO ^[1]	C8H10
Molecular Weight	171.28 g/mol ^{[1][2]}	106.16 g/mol
Boiling Point	233.6 °C at 760 mmHg ^[1]	~138 °C
Flash Point	87.7 °C ^[1]	~27-32 °C
Density	0.865 g/cm ³ ^[1]	~0.86 g/cm ³
Solubility in Water	Limited, due to long hydrophobic tail ^[3]	Insoluble
Purity	≥ 99% ^[1]	Varies by grade

Performance in Pesticide Formulations: A Data-Driven Comparison

The true measure of a solvent's utility lies in its performance within a formulation. This section presents a comparative analysis of **N,N-Dimethyloctanamide** in key performance areas.

Solvency Power

N,N-Dimethyloctanamide's amide structure provides a balance of polar and non-polar characteristics, enabling it to effectively dissolve a wide array of active ingredients.[3] It is particularly effective in solubilizing challenging active ingredients, including certain fungicides and insecticides.[4][5]

While direct comparative solubility data for specific pesticides in **N,N-Dimethyloctanamide** versus aromatic solvents is not readily available in the public domain, its classification as a high-purity agrochemical solvent suggests strong performance.[1] Its ability to dissolve a wide range of organic compounds is a key benefit highlighted by manufacturers.[4]

Emulsion Stability in Emulsifiable Concentrate (EC) Formulations

The stability of an emulsion is critical for the effective application of emulsifiable concentrate (EC) formulations. **N,N-Dimethyloctanamide** contributes to the formation of stable emulsions, ensuring that the active ingredient is delivered uniformly.[1]

Illustrative Comparison of Emulsion Stability:

Formulation Component	N,N-Dimethyloctanamide-based EC	Aromatic Solvent-based EC
Emulsion Stability	Forms stable milky emulsions in water.[6]	Stability can be variable and may require specific emulsifier packages.
Blooming on Dilution	Good blooming characteristics.	Dependent on the emulsifier system.
Long-term Stability	Exhibits good stability under heat and hydrolysis.[1]	Can be susceptible to degradation depending on the active ingredient and storage conditions.

Synergistic Effect on Insecticide Efficacy

Beyond its role as a solvent, **N,N-Dimethyloctanamide** can act as a synergist, enhancing the potency of insecticides.[1] This synergistic action can lead to improved pest control and

potentially allow for lower application rates of the active ingredient. While specific quantitative data on the synergistic effect of **N,N-Dimethyloctanamide** with insecticides like deltamethrin against pests such as *Spodoptera litura* is not publicly available, its recognized role as a pesticide synergist is a significant advantage.[\[1\]](#)

Experimental Protocols

To ensure accurate and reproducible results when evaluating the performance of **N,N-Dimethyloctanamide** in pesticide formulations, standardized experimental protocols are essential. The following methodologies are based on internationally recognized guidelines from the Collaborative International Pesticides Analytical Council (CIPAC) and the Organisation for Economic Co-operation and Development (OECD).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Determination of Physicochemical Properties

A range of CIPAC methods are available for determining the physical and chemical properties of pesticide formulations.[\[8\]](#)

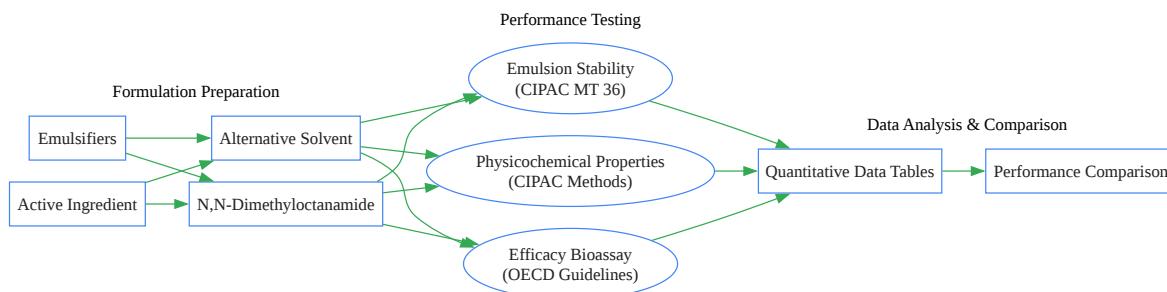
- Density: CIPAC MT 3.2 (pycnometer method)
- Flash Point: CIPAC MT 12 (e.g., Pensky-Martens closed cup)
- pH: CIPAC MT 75.3 (for aqueous dilutions)[\[8\]](#)
- Water Solubility: CIPAC MT 157[\[8\]](#)

Evaluation of Emulsion Stability

The stability of emulsions formed from EC formulations is a critical performance parameter.

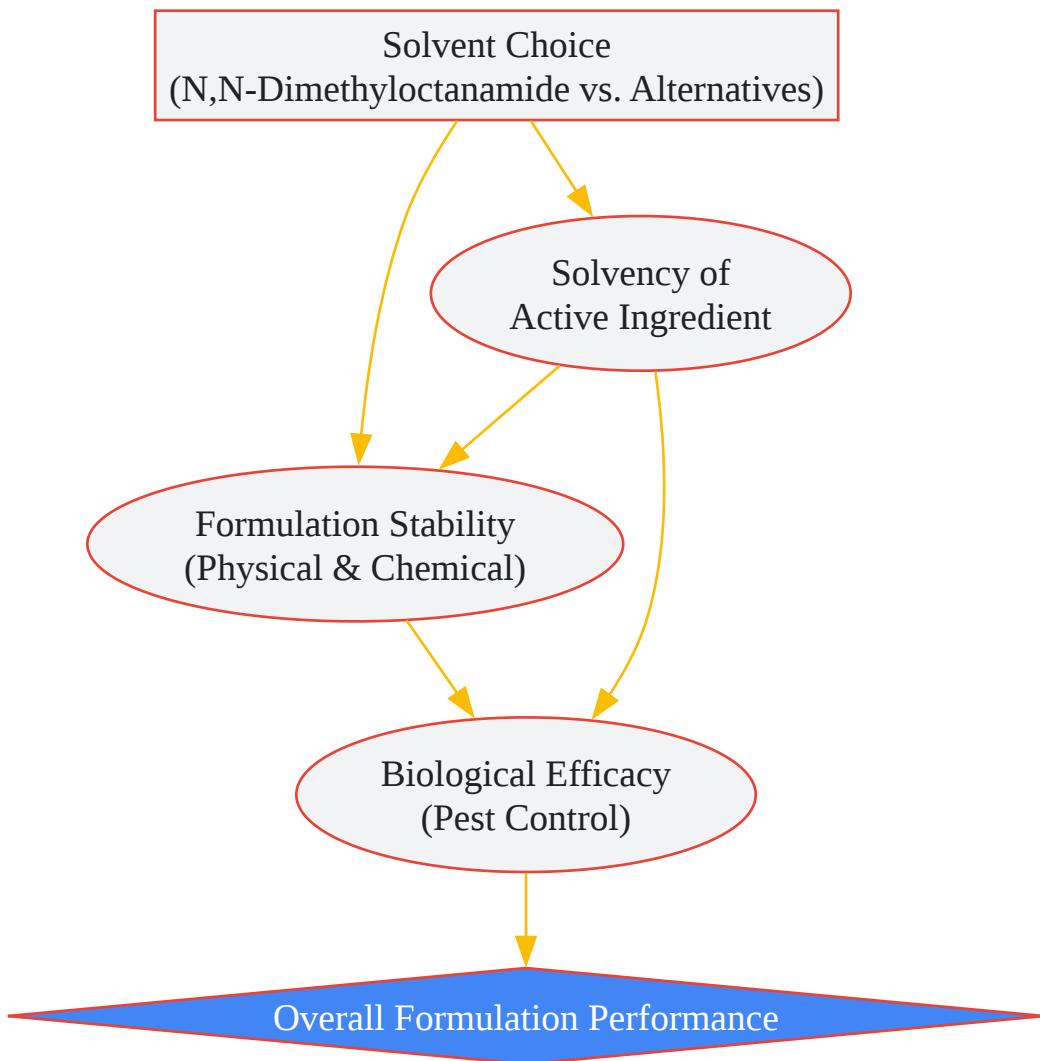
- Emulsion Characteristics of Emulsifiable Concentrates: CIPAC MT 36
 - This method involves diluting the EC formulation with standard hard water in a graduated cylinder and observing the amount of cream or oil separation at specified time intervals.
- Accelerated Storage Test: CIPAC MT 46

- This test assesses the stability of the formulation after storage at elevated temperatures (e.g., 54°C for 14 days) to simulate long-term storage.


Assessment of Insecticidal Efficacy

The OECD provides a comprehensive set of guidelines for testing the efficacy of pesticides.

- **Laboratory Bioassays:** These tests are conducted under controlled conditions to determine the intrinsic toxicity of a formulation to a target pest. Key parameters include:
 - LC50 (Lethal Concentration, 50%): The concentration of the pesticide that is lethal to 50% of the test population.
 - LD50 (Lethal Dose, 50%): The dose of the pesticide that is lethal to 50% of the test population.
- **Field Trials:** These studies are conducted under real-world conditions to evaluate the performance of the formulation in a specific cropping system. Efficacy is typically assessed by measuring the reduction in pest population or crop damage compared to an untreated control.


Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and the relationships between different performance aspects, the following diagrams have been created using Graphviz.

[Click to download full resolution via product page](#)

Workflow for Evaluating and Comparing EC Formulations.

[Click to download full resolution via product page](#)

Key Factors in Pesticide Formulation Performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethyloctanamide (N,N-Dimethylcaprylamide) | High-Purity Agrochemical Solvent | CAS 1118-92-9 [painichemical.com]

- 2. N,N-Dimethyloctanamide | C10H21NO | CID 14240 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N,N-Dimethyloctanamide | High-Purity Reagent | RUO [benchchem.com]
- 5. N,N-Dimethyldecanamide (N,N-Dimethyldecan-1-amide) | High-Purity Agrochemical Solvent | CAS 14433-76-2 [painichemical.com]
- 6. researchgate.net [researchgate.net]
- 7. CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis - Tox Lab [toxlab.co]
- 8. CIPAC-Methods [laus.group]
- 9. eurolab.net [eurolab.net]
- 10. fao.org [fao.org]
- 11. epa.gov [epa.gov]
- 12. cipac.org [cipac.org]
- 13. The OECD guidelines for the testing of chemicals and pesticides - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. testinglab.com [testinglab.com]
- 17. researchgate.net [researchgate.net]
- 18. www-pub.iaea.org [www-pub.iaea.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Performance comparison of N,N-Dimethyloctanamide in different pesticide formulations]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075486#performance-comparison-of-n-n-dimethyloctanamide-in-different-pesticide-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com